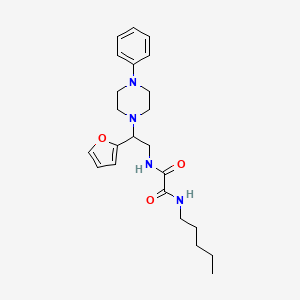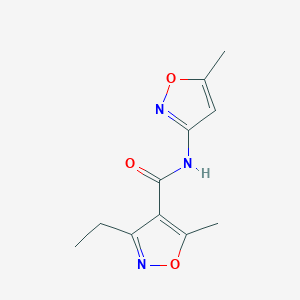![molecular formula C14H15NO3 B2976632 ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 404892-81-5](/img/structure/B2976632.png)
ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in its ring . It’s colorless, but older samples can appear red because of the traces of its red-violet oxidation product . Ethyl is a functional group in organic chemistry, it refers to an alkane minus one hydrogen, resulting in a composition of –C2H5 . The phenoxy group is a functional group in organic chemistry that has the structure Ar–O, where Ar represents any derived aromatic compound .
Molecular Structure Analysis
The molecular structure of a compound similar to “ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate” would likely involve a pyrrole ring attached to a phenyl group via an oxygen atom, with an ethyl group attached to the acetate functional group .Chemical Reactions Analysis
The chemical reactions of pyrrole-based compounds are quite diverse, including reactions like electrophilic substitution and nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Derivatives
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate can be used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives can be prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Antibacterial Activity
Some of the products derived from ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate have been found to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents.
Anticancer Agents
Pyrrole and its fused derivatives, which include compounds like ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, have been studied for their potential as anticancer agents . They have been found to exhibit cytotoxic activities through various mechanisms such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antitubercular Agents
Compounds derived from ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate have been synthesized and assessed as potential antitubercular agents . They have been found to exhibit dual inhibition against the enzymes enoyl ACP reductase and dihydrofolate reductase .
Inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate derivatives have been found to inhibit the enzymes enoyl ACP reductase and dihydrofolate reductase . These enzymes are involved in the synthesis of fatty acids and nucleotides, respectively, which are essential for the growth and survival of bacteria.
Electrochemical and Optical Properties
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate and its derivatives have been studied for their electrochemical and optical properties . These properties make them potential candidates for use in electronic devices and optical materials.
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Pyrrole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(4-pyrrol-1-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKONVSALGPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)





![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)


![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)


